molecular formula C12H21N3 B12874053 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12874053
M. Wt: 207.32 g/mol
InChI Key: ULJWWIUNJVZDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring fused with an azepine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the azepine ring through cyclization reactions. Common reagents used in these reactions include ethyl iodide, isopropyl bromide, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting neurological disorders or infectious diseases.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.

Comparison with Similar Compounds

1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:

  • 1-Ethyl-3-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
  • 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydrobenzazepine
  • 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydroindazole These compounds share structural similarities but differ in their specific substituents or ring systems, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of ethyl and isopropyl groups, which confer distinct reactivity and interaction profiles.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-ethyl-3-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C12H21N3/c1-4-15-12-10(7-5-6-8-13-12)11(14-15)9(2)3/h9,13H,4-8H2,1-3H3

InChI Key

ULJWWIUNJVZDGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCCN2)C(=N1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.